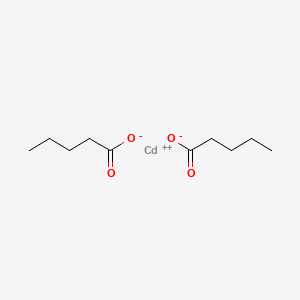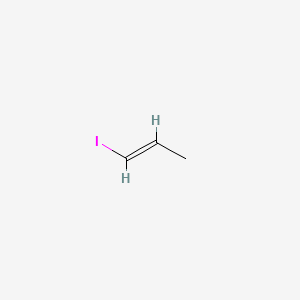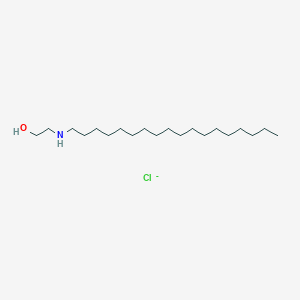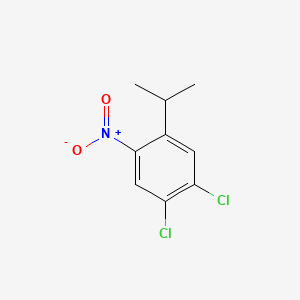
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, an isopropyl group, and a nitro group attached to the benzene ring
Métodos De Preparación
The synthesis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1,2-dichloro-4-(isopropyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity. These methods often require precise temperature control, pressure conditions, and the use of specific catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound. It may be used in the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and isopropyl group also contribute to the compound’s reactivity and interaction with molecular pathways.
Comparación Con Compuestos Similares
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene can be compared with similar compounds such as:
1,2-Dichloro-4-nitrobenzene: Lacks the isopropyl group, which affects its reactivity and applications.
1,2-Dichloro-4-(isopropyl)benzene: Lacks the nitro group, resulting in different chemical properties and uses.
1,2-Dichloro-5-nitrobenzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61437-39-6 |
|---|---|
Fórmula molecular |
C9H9Cl2NO2 |
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
1,2-dichloro-4-nitro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(2)6-3-7(10)8(11)4-9(6)12(13)14/h3-5H,1-2H3 |
Clave InChI |
NCFFZVFAYMAFIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


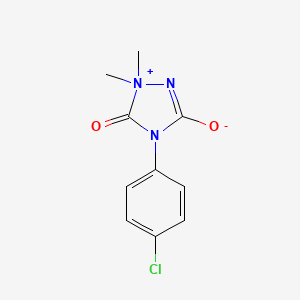

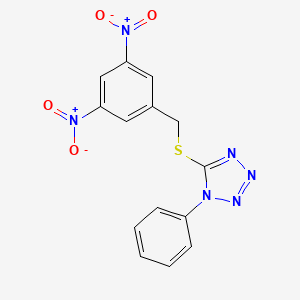
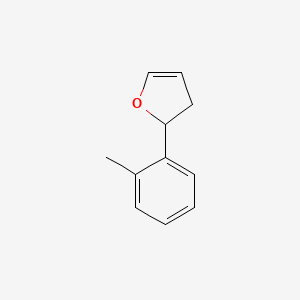
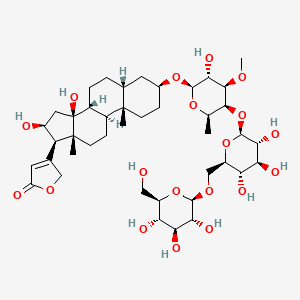

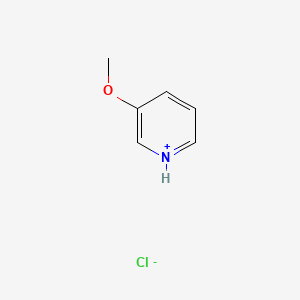
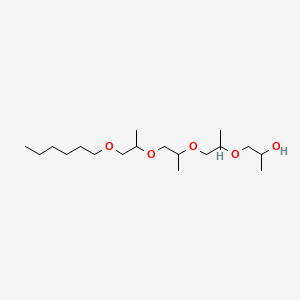
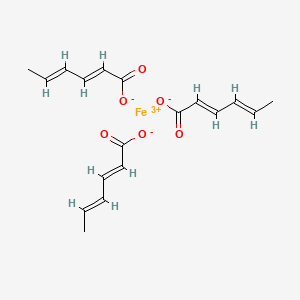
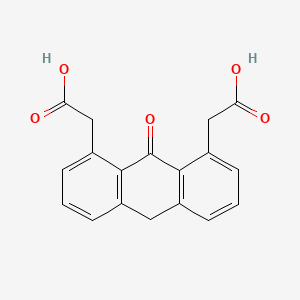
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
